Boc-val-gly-OH

Catalog No.
S1768720
CAS No.
45233-75-8
M.F
C12H22N2O5
M. Wt
274.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-val-gly-OH

CAS Number

45233-75-8

Product Name

Boc-val-gly-OH

IUPAC Name

2-[[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]acetic acid

Molecular Formula

C12H22N2O5

Molecular Weight

274.31 g/mol

InChI

InChI=1S/C12H22N2O5/c1-7(2)9(10(17)13-6-8(15)16)14-11(18)19-12(3,4)5/h7,9H,6H2,1-5H3,(H,13,17)(H,14,18)(H,15,16)/t9-/m0/s1

InChI Key

BWPKSNMGVTYXQQ-VIFPVBQESA-N

SMILES

CC(C)C(C(=O)NCC(=O)O)NC(=O)OC(C)(C)C

Synonyms

BOC-VAL-GLY-OH;45233-75-8;(S)-2-(2-((tert-Butoxycarbonyl)amino)-3-methylbutanamido)aceticacid;SCHEMBL1003572;N-t-butoxycarbonyl-L-valylglycine;MolPort-027-845-008;ZINC2504758;6465AH;AKOS024258481;AJ-36041;AK158335;FT-0639846;K-9012;2-[(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-methylbutanamido]aceticacid

Canonical SMILES

CC(C)C(C(=O)NCC(=O)O)NC(=O)OC(C)(C)C

Isomeric SMILES

CC(C)[C@@H](C(=O)NCC(=O)O)NC(=O)OC(C)(C)C

Building Block for Peptide Synthesis

  • Boc-Val-Gly-OH is a dipeptide, meaning it contains two amino acids linked together: valine (Val) and glycine (Gly). These amino acids are the building blocks of proteins.
  • The molecule also includes a Boc (tert-butoxycarbonyl) protecting group. This group safeguards the N-terminus (amino end) of the valine residue during peptide synthesis. Source: Procurenet:
  • By incorporating Boc-Val-Gly-OH into a larger peptide chain, researchers can create peptides with specific amino acid sequences. These peptides can then be studied for their biological functions or potential therapeutic applications.

Drug Discovery and Development

  • Researchers use Boc-Val-Gly-OH to modify the structure of existing drugs or create new ones.
  • By strategically introducing Boc-Val-Gly-OH at different positions in a drug molecule, scientists can aim to improve the drug's properties, such as:
    • Increased bioavailability: This refers to the amount of drug that reaches its target site in the body.
    • Enhanced stability: Certain modifications can make a drug molecule less susceptible to degradation in the body, potentially extending its shelf life or improving its effectiveness.
    • Improved targeting: Specific peptide sequences can be incorporated to better target the drug to particular cells or tissues.
  • Origin: Boc-Val-Gly-OH is a synthetic compound derived from the amino acids valine and glycine. It is not found naturally.
  • Significance: This tripeptide serves as a building block for the synthesis of longer peptide chains. Scientists can link multiple Boc-Val-Gly-OH molecules or combine them with other tripeptides to create desired peptide sequences []. These synthesized peptides can be used in various research applications, such as studying protein function, developing new drugs, and creating novel materials [].

Molecular Structure Analysis

Boc-Val-Gly-OH possesses a characteristic structure common to peptides:

  • It consists of three amino acids (valine, glycine, and glycine) linked by amide bonds between the carboxyl group of one amino acid and the amino group of the next.
  • The N-terminus (beginning) of the peptide is protected by a Boc (tert-butyloxycarbonyl) group, which helps prevent unwanted side reactions during synthesis [].
  • The C-terminus (end) of the peptide is terminated by a hydroxyl (OH) group.

Chemical Reactions Analysis

Boc-Val-Gly-OH plays a crucial role in peptide synthesis, typically undergoing the following reactions:

  • Deprotection: The Boc protecting group is removed under acidic conditions to reveal the free amino group of valine, allowing it to participate in peptide bond formation.
  • Peptide bond formation: The deprotected Boc-Val-Gly-OH can react with another peptide fragment (also with a free amino group) to form a new amide bond, extending the peptide chain []. This process can be repeated to create longer peptides.

Physical And Chemical Properties Analysis

  • Solid form at room temperature: Peptides like Boc-Val-Gly-OH typically exist as solids at room temperature [].
  • Solubility: The presence of the Boc group and the terminal OH group suggests some solubility in organic solvents with intermediate polarity, such as dimethylformamide (DMF) or dichloromethane (DCM), commonly used in peptide synthesis [].
  • Thermal instability: Peptides tend to decompose at high temperatures due to the breakdown of amide bonds [].

Boc-Val-Gly-OH itself does not possess a specific mechanism of action as it's a building block. However, the resulting peptides synthesized using Boc-Val-Gly-OH can have various mechanisms of action depending on their specific amino acid sequence and structure. These peptides can interact with other molecules, enzymes, or receptors in the body to exert their biological effects [].

While detailed safety data for Boc-Val-Gly-OH might not be publicly available, some general safety precautions common to peptide handling should be considered:

  • Potential for allergic reactions: People with allergies to valine or glycine might experience allergic reactions upon exposure [].
  • Dust inhalation: Inhalation of airborne peptide dust can irritate the respiratory system.

XLogP3

1.2

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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